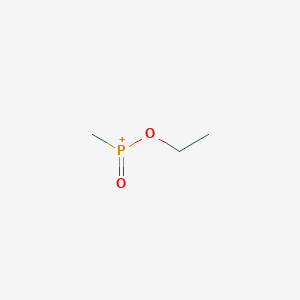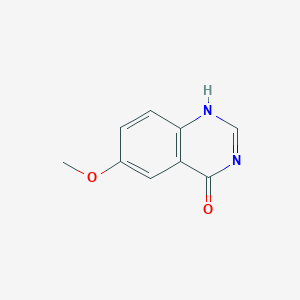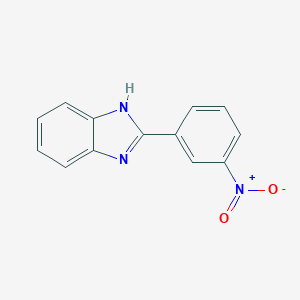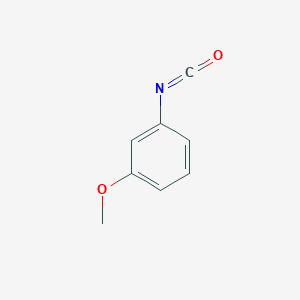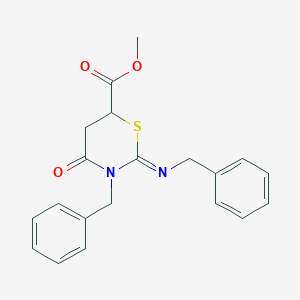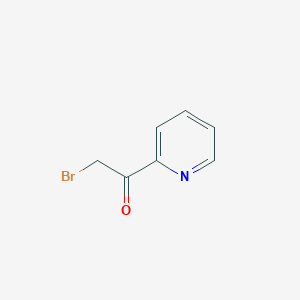
2-Bromo-1-(pyridin-2-yl)ethanone
Overview
Description
2-Bromo-1-(pyridin-2-yl)ethanone, also known as 2-bromo-1-pyridinylethanone, is an organic compound with a wide range of scientific applications. It is a colorless solid with a molecular formula of C7H7BrO. This compound has been extensively studied in recent years due to its potential to be used in a variety of synthetic processes and its ability to act as a catalyst for a variety of reactions.
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Bromo-1-(pyridin-2-yl)ethanone has been synthesized through halide exchange and nucleophilic substitution reactions, demonstrating its utility in organic synthesis (Zeng-sun Jin, 2015).
- The compound is used in the synthesis of novel curcumin analogues, showcasing its role in creating potential therapeutic agents (H. Chandru et al., 2008).
- It's involved in the formation of pyridylcarbene intermediates through the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine (B. Abarca et al., 2006).
Biological Applications
- The compound has been used in synthesizing derivatives with immunosuppressive and cytotoxic properties, indicating its potential in drug discovery (H. Abdel‐Aziz et al., 2011).
- It is involved in the creation of antimicrobial agents, demonstrating its application in addressing bacterial resistance (J. Salimon et al., 2011).
Material Science and Catalysis
- Its derivatives have been explored for their potential in catalyzing ethylene reactivity, highlighting its role in industrial chemistry (George S. Nyamato et al., 2015).
Spectroscopic Studies
- The compound has been part of studies to understand substituent effects in spectroscopy, aiding in the development of more efficient spectroscopic methods (G. Thirunarayanan, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-(pyridin-2-yl)ethanone is the Tyrosine-protein phosphatase non-receptor type 1 (P18031) . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound interacts with its target through a Halohydrocarbon Nucleophilic Substitution mechanism . This interaction results in changes to the protein’s function, potentially influencing various cellular processes .
Biochemical Pathways
Given its target, it’s likely that it influences pathways related to cell growth and differentiation .
Pharmacokinetics
Its molecular weight of 20003 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Given its target, it may influence cell growth and differentiation .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
It has been identified as a potential inhibitor of Tyrosine-protein phosphatase non-receptor type 1 . This suggests that it may interact with enzymes and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Given its potential role as an enzyme inhibitor, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested to exert its effects through nucleophilic substitution at the cysteine residue (CYS-453) of the Tyrosine-protein phosphatase non-receptor type 1 .
Properties
IUPAC Name |
2-bromo-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPMOGQMEOPVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193135 | |
| Record name | 2-Bromoacetamidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40086-66-6 | |
| Record name | 2-Bromoacetamidopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040086666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacetamidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

